4-morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
Description
4-Morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a morpholino group (a six-membered saturated ring containing one oxygen and one nitrogen atom) and a pyridine-thiophene hybrid substituent. The morpholino moiety is frequently employed in medicinal chemistry to enhance solubility and metabolic stability .
Properties
IUPAC Name |
4-morpholin-4-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-21(16-5-7-18(8-6-16)24-10-12-26-13-11-24)23-15-17-3-1-9-22-20(17)19-4-2-14-27-19/h1-9,14H,10-13,15H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVSTYPRKUDXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of benzamide with morpholine in the presence of a base under ice-cold conditions.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-(thiophen-2-yl)pyridine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
4-morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
N-[2-(Dimethylamino)ethyl]-4-({[4-(4,6-Dimorpholin-4-yl-1,3,5-Triazin-2-yl)Phenyl]Carbamoyl}Amino)Benzamide ()
- Structure: Contains a benzamide core linked to a triazine ring with dual morpholino groups.
- Key Differences: The triazine ring introduces planar geometry, which may enhance DNA intercalation or kinase binding compared to the pyridine-thiophene motif in the target compound.
N-(2-Thiomorpholinothieno[2,3-d]Pyrimidin-4-yl)Benzamide ()
- Structure: Benzamide fused to a thienopyrimidine scaffold with a thiomorpholine substituent.
- Key Differences: Thiomorpholine vs. Fused vs. Non-Fused Rings: The thienopyrimidine system (fused rings) may restrict conformational flexibility relative to the target compound’s non-fused pyridine-thiophene group, affecting target binding kinetics .
- Physical Properties: Higher melting point (224–226°C) than typical morpholino-containing compounds, suggesting stronger crystal lattice interactions due to sulfur .
Pyridine and Thiophene-Containing Analogues
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide ()
- Structure : A pyrazolopyrimidine core with fluorinated aromatic groups and a sulfonamide substituent.
- Key Differences :
- Fluorine Substituents : Electron-withdrawing fluorine atoms may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, contrasting with the electron-rich thiophene in the target compound .
- Sulfonamide vs. Benzamide : Sulfonamides generally exhibit higher acidity (pKa ~10) than benzamides, affecting ionization and solubility profiles .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely parallels methods in (amide coupling) and (heterocyclic amine substitution). For instance, Suzuki-Miyaura coupling could link the pyridine-thiophene unit .
- Structure-Activity Relationships (SAR): Morpholino groups enhance solubility, while thiomorpholine () may improve lipophilicity for CNS-targeting drugs . Thiophene’s electron-rich nature could favor interactions with aromatic residues in enzymes, contrasting with fluorine’s electron-withdrawing effects in .
- Biological Potential: While direct data are unavailable, structural analogs suggest kinase inhibition () or antimicrobial activity () as plausible avenues for the target compound .
Biological Activity
4-Morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a morpholine ring, a benzamide moiety, and a pyridine ring substituted with a thiophene group. Its molecular formula is , indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The unique combination of these functional groups contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include microwave-assisted techniques to enhance yields and reduce reaction times. For instance, similar compounds have been synthesized using Ugi reactions coupled with aza-Diels-Alder cycloadditions, which have shown to improve overall yields significantly.
Antitumor Activity
Preliminary studies suggest that compounds containing morpholine and thiophene rings exhibit notable antitumor properties. For example, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values below 4 μM . These compounds have been shown to induce apoptosis and arrest the cell cycle in specific phases, indicating their potential as anticancer agents.
| Compound Name | Target Cell Lines | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| T10 | HCT-116 | < 4 | PI3K/Akt/mTOR pathway inhibition |
| T7 | A549 | Not specified | PI3Kα inhibition |
Antimicrobial Properties
The presence of the morpholine and thiophene groups in this compound suggests potential antimicrobial activity. Compounds with similar structures have been associated with antimicrobial effects against various pathogens. For instance, benzamide derivatives have shown promising activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL .
Understanding the mechanism of action for this compound is crucial for optimizing its pharmacological properties. Techniques such as molecular docking studies can be employed to evaluate binding affinities with target proteins or receptors. This approach helps elucidate how the compound interacts at the molecular level, potentially leading to therapeutic effects.
Case Studies and Comparative Analysis
Several studies have highlighted the biological activities of structurally related compounds:
- 4-(pyridin-3-yl)morpholine : Exhibited antimicrobial activity.
- N-(thiophen-2-yl)benzamide : Demonstrated anti-inflammatory properties.
- 5-(thiophen-2-yl)-1H-pyrazole : Showed antitumor activity.
The structural uniqueness of this compound may offer enhanced solubility and bioavailability compared to these compounds due to its diverse functional groups.
Q & A
Q. Methodological Answer :
- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction speed and byproduct formation. Elevated temperatures may degrade sensitive functional groups like morpholino or thiophene .
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO, THF) to enhance solubility of intermediates and improve reaction homogeneity. Evidence from similar benzamide syntheses highlights THF as effective for coupling reactions .
- Catalysts : Employ palladium-based catalysts for cross-coupling steps involving thiophene or pyridine rings. Copper(I) iodide can facilitate Sonogashira-type couplings for alkyne intermediates .
- Purification : Post-synthesis, use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Confirm purity via HPLC (>95%) and NMR to detect residual solvents or unreacted starting materials .
What advanced analytical techniques are critical for structural elucidation of this compound?
Q. Methodological Answer :
- NMR Spectroscopy : Combine H and C NMR to assign proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm) and carbon backbone. 2D NMR (COSY, HSQC) resolves overlapping signals in the pyridine-morpholino region .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., expected [M+H] for CHNOS: 394.1542) and detects fragmentation patterns indicative of morpholino or benzamide cleavage .
- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in EtOAc/hexane and analyze crystal packing to validate spatial arrangement of thiophene and pyridine moieties .
How can solubility challenges be addressed during in vitro assays?
Q. Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) for initial stock solutions, then dilute in PBS or cell culture media. For low solubility, employ cyclodextrin-based formulations to enhance bioavailability .
- pKa Adjustment : Determine ionization states via potentiometric titration. The morpholino group (pKa ~6.5) may protonate under acidic conditions, improving aqueous solubility at pH <6 .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve dispersion and reduce aggregation in biological matrices .
What strategies are effective for identifying biological targets of this compound?
Q. Methodological Answer :
- Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate hits via Western blotting or SPR .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition of kinases like EGFR or MAPK, which commonly interact with benzamide derivatives .
- Transcriptomics : Treat cell lines (e.g., HeLa) with the compound and perform RNA-seq to identify differentially expressed pathways (e.g., apoptosis, inflammation) .
How can structure-activity relationship (SAR) studies be designed for analogs?
Q. Methodological Answer :
- Core Modifications : Synthesize analogs with substituents on the thiophene (e.g., 5-bromo-thiophene) or benzamide (e.g., nitro/methoxy groups) to assess impact on bioactivity .
- In Silico Docking : Use AutoDock Vina to model interactions with targets like GABA receptors. Prioritize analogs with improved binding scores for synthesis .
- Biological Testing : Compare IC values in cytotoxicity assays (e.g., MTT) against parent compound. For example, trifluoromethyl substitutions may enhance metabolic stability .
What methodologies assess metabolic stability in preclinical studies?
Q. Methodological Answer :
- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS over 60 minutes to calculate half-life (t) .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to test for enzyme inhibition, which predicts drug-drug interaction risks .
- Metabolite Identification : Perform HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) and propose metabolic pathways .
How can stability under varying pH and temperature conditions be evaluated?
Q. Methodological Answer :
- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and HO (oxidative) at 40°C for 24 hours. Analyze degradation products via HPLC to identify labile groups (e.g., morpholino cleavage) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (T) to guide storage conditions (e.g., refrigeration if T <100°C) .
What computational approaches predict binding modes with biological targets?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate compound-receptor complexes (e.g., δ-subunit-containing GABA) in GROMACS to assess binding stability and key interactions (e.g., hydrogen bonds with pyridine N) .
- Pharmacophore Modeling : Generate 3D pharmacophores using MOE to align critical features (e.g., thiophene sulfur as hydrogen bond acceptor) for virtual screening .
How can synergistic effects with existing therapeutics be investigated?
Q. Methodological Answer :
- Combination Index (CI) : Use the Chou-Talalay method to test the compound with cisplatin or doxorubicin in cancer cell lines. CI <1 indicates synergy .
- Pathway Analysis : Perform Ingenuity Pathway Analysis (IPA) on RNA-seq data to identify co-regulated pathways (e.g., PI3K/AKT) that enhance therapeutic efficacy .
What protocols ensure reproducibility in multi-step syntheses?
Q. Methodological Answer :
- Reaction Monitoring : Use TLC (silica gel, UV detection) at each step to confirm intermediate formation. For example, monitor coupling reactions until starting material spots disappear .
- Batch Consistency : Characterize multiple batches via H NMR and HPLC to ensure ≤2% variability in purity. Document solvent lot numbers and catalyst sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
